Ethyl trichloroacetate
Overview
Description
Ethyl trichloroacetate is an organic compound with the molecular formula C4H5Cl3O2. It is a colorless liquid with a menthol-like odor and is known for its use in various chemical reactions and industrial applications . The compound is characterized by its high density and immiscibility with water, making it a valuable reagent in organic synthesis .
Mechanism of Action
Target of Action
Ethyl trichloroacetate is a chemical compound that primarily targets molecules with nucleophilic groups . The electrophilic carbonyl carbon of this compound interacts with these nucleophilic groups, leading to the formation of acylated products .
Mode of Action
The mode of action of this compound involves the transfer of an acetyl group to other molecules, resulting in the formation of acyl derivatives . This process occurs through the interaction of the electrophilic carbonyl carbon of this compound with nucleophilic groups on the target molecules .
Biochemical Pathways
This compound is known to undergo an atom-transfer radical addition reaction with styrene . This reaction is catalyzed by the Ru-pentamethylcyclopentadienyl complexes
Pharmacokinetics
It is miscible with alcohol and diethyl ether, but insoluble in water . This suggests that its bioavailability could be influenced by these factors.
Result of Action
The primary result of this compound’s action is the formation of acylated products through the transfer of an acetyl group to target molecules . Additionally, it can participate in atom-transfer radical addition reactions with styrene
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action could be influenced by the presence of alcohol or diethyl ether, and hindered in aqueous environments
Biochemical Analysis
Biochemical Properties
Ethyl trichloroacetate plays a significant role in biochemical reactions, particularly in the synthesis of dichlorocarbon precursors. It undergoes atom-transfer radical addition reactions with styrene, catalyzed by Ru-pentamethylcyclopentadienyl complexes . This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The nature of these interactions often involves the transfer of chlorine atoms, which can significantly alter the reactivity and stability of the resulting compounds.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to changes in the expression of genes involved in metabolic pathways, potentially altering the overall metabolic flux within the cell . Additionally, it can impact cell signaling by modifying the activity of key signaling molecules, thereby affecting cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For example, this compound undergoes atom-transfer radical addition reactions, which can lead to the formation of new chemical bonds and the modification of existing ones . These interactions can result in changes in gene expression, as the compound may influence the transcriptional activity of certain genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. This compound is known to be relatively stable under standard laboratory conditions, but its degradation products can have different biochemical properties
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects are often observed at high doses, including potential damage to tissues and organs. Understanding the threshold effects and safe dosage levels is crucial for the effective use of this compound in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. One of the primary pathways involves its conversion into trichloroacetic acid, which can further participate in metabolic reactions . The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can vary depending on its localization within the cell . For example, its presence in the mitochondria may affect mitochondrial function and energy production, while its localization in the nucleus could influence gene expression and DNA replication.
Preparation Methods
Ethyl trichloroacetate is synthesized through the esterification of trichloroacetic acid with ethyl alcohol. The reaction involves heating trichloroacetic acid, anhydrous ethyl alcohol, and sulfuric acid together and refluxing for six hours. After cooling, the ester layer is separated by pouring into water, neutralized with a sodium carbonate solution, washed with water, and dried overnight with anhydrous calcium chloride. The final product is obtained through distillation .
Industrial Production Method:
Reactants: Trichloroacetic acid, anhydrous ethyl alcohol, sulfuric acid.
Reaction Conditions: Heating and refluxing for six hours.
Purification: Neutralization with sodium carbonate, washing with water, drying with calcium chloride, and distillation.
Chemical Reactions Analysis
Ethyl trichloroacetate undergoes various chemical reactions, including:
Atom-Transfer Radical Addition: This reaction involves the addition of radicals to alkenes, catalyzed by complexes such as Ru-pentamethylcyclopentadienyl.
Hydrolysis: The compound can be hydrolyzed to produce trichloroacetic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions:
Catalysts: Ru-pentamethylcyclopentadienyl complexes.
Conditions: Refluxing, acidic or basic environments.
Major Products:
From Hydrolysis: Trichloroacetic acid and ethanol.
From Radical Addition: Various substituted products depending on the alkene used.
Scientific Research Applications
Ethyl trichloroacetate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of dichlorocarbon precursors.
Biology: Employed in the synthesis of compounds for biological studies.
Medicine: Investigated for its potential in pharmaceutical intermediates.
Industry: Used as a solvent and in the production of perfumes and other industrial chemicals.
Comparison with Similar Compounds
Ethyl trichloroacetate can be compared with other similar compounds such as:
- Ethyl dichloroacetate
- Methyl dichloroacetate
- Ethyl chloroacetate
- Ethyl bromoacetate
- Ethyl fluoroacetate
- Ethyl trifluoroacetate
Uniqueness: this compound is unique due to its high density, immiscibility with water, and its specific reactivity in radical addition reactions .
Properties
IUPAC Name |
ethyl 2,2,2-trichloroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl3O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMLNDPIJZBEKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060158 | |
Record name | Ethyl trichloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
515-84-4 | |
Record name | Ethyl trichloroacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=515-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl trichloroacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYL TRICHLOROACETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8829 | |
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Record name | Acetic acid, 2,2,2-trichloro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl trichloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl trichloroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.467 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYL TRICHLOROACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BR8FKN5Z55 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ethyl trichloroacetate?
A1: this compound has the molecular formula C4H5Cl3O2 and a molecular weight of 191.43 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: this compound has been characterized using various spectroscopic techniques, including infrared (IR) and Raman spectroscopy. Studies have analyzed the vibrational and reorientational correlation functions of its carbonyl stretching mode (νCO) in different solvents. [] These analyses provide insights into the molecule's vibrational relaxation dynamics and interactions with its surrounding environment. []
Q3: How does the dielectric behavior of this compound change with concentration and frequency?
A3: Studies have investigated the dielectric dispersion and relaxation mechanisms of this compound at microwave frequencies. [] Results indicate that both overall molecular rotation and intramolecular CCl3 group rotation contribute to the dielectric relaxation process. [] The relaxation time for group rotation appears to be relatively independent of temperature, unlike the overall rotation. []
Q4: How is this compound used in atom transfer radical addition (ATRA) reactions?
A4: this compound serves as a substrate in ATRA reactions, enabling the formation of carbon-carbon bonds. [, , , ] It reacts with olefins in the presence of a suitable catalyst, like ruthenium complexes, and a reducing agent, such as magnesium or manganese powder. [, ] This reaction leads to the formation of halogenated esters, which can be further functionalized. [, ]
Q5: How does the presence of this compound impact ethylene polymerization?
A5: this compound acts as an effective activator in ethylene polymerization catalyzed by vanadium-based Ziegler-Natta catalysts. [, , , , , ] It enhances the activity of these catalysts, leading to the production of polyethylene with varying properties depending on the catalyst structure and polymerization conditions. [, , , , , ] Studies have also investigated its use in ethylene/propylene copolymerization and terpolymerization reactions with similar success. [, ]
Q6: Can this compound be used with other metal catalysts for polymerization?
A6: Yes, research shows that this compound can activate aluminum-based catalysts like methylaluminum sesquichloride (MAS) for ethylene polymerization. [] This system, with an optimal 1:1 ratio of MAS to this compound, demonstrates high activity at 75°C. []
Q7: How does this compound participate in dichlorocarbene generation?
A7: this compound acts as a precursor for dichlorocarbene (CCl2) generation. [, , ] Reacting it with a strong base, such as sodium methoxide, generates dichlorocarbene. [, , ] This reactive intermediate can then participate in various reactions, including cyclopropanation and addition to double bonds, leading to the synthesis of diverse cyclic and bicyclic compounds. [, , ]
Q8: How does the hydrolysis mechanism of this compound differ from typical esters?
A8: this compound exhibits unusual hydrolysis kinetics compared to other esters. [, , , ] While most esters hydrolyze via the standard AAC2 mechanism, this compound primarily follows the A-BAC3 mechanism, especially in acidic conditions. [, , , ] This difference arises from the electronic effects of the three chlorine atoms, influencing the stability of intermediates and transition states involved in the hydrolysis process. [, , , ]
Q9: What is the role of the solvent in the kinetics of this compound reactions?
A9: Solvent choice significantly influences the reaction kinetics of this compound. [] Studies have used solvatochromic equations and computational screening methods to identify solvents that enhance reaction rates for specific transformations involving this compound, such as amination reactions. []
Q10: Have there been computational studies on this compound reactions?
A10: Yes, computational methods are valuable for studying the mechanisms and kinetics of reactions involving this compound. For instance, researchers have used computational tools to model the ATRA reactions of this compound with olefins, providing insights into the reaction pathway and the factors influencing product selectivity. []
Q11: How do structural modifications of this compound affect its reactivity?
A11: The presence of three chlorine atoms in this compound significantly impacts its reactivity compared to other esters. [] These electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. [] This effect is evident in the faster hydrolysis rate of this compound compared to less substituted esters. [] Additionally, variations in the alkyl chain length of trichloroacetate esters also influence their reactivity in pyrolysis reactions. []
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